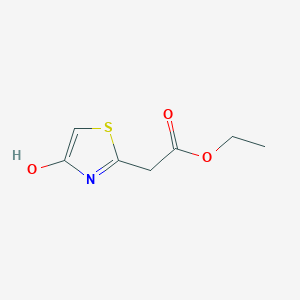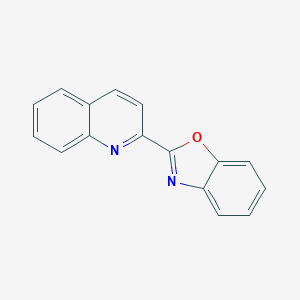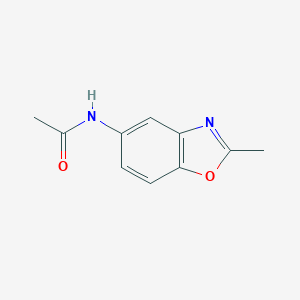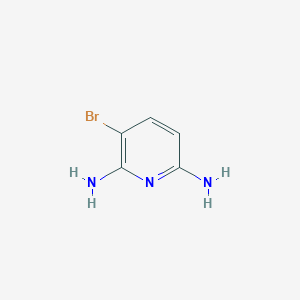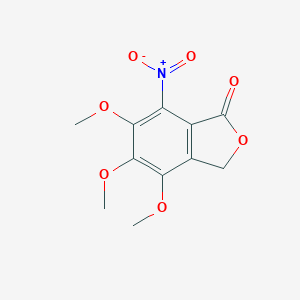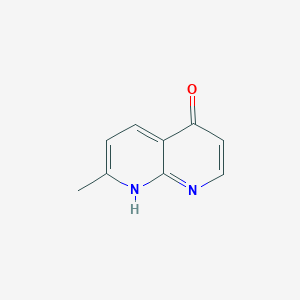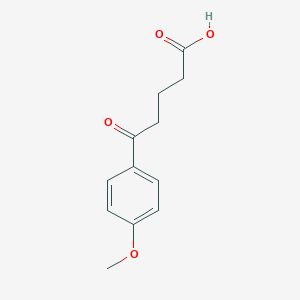
5-(4-Methoxyphenyl)-5-oxopentanoic acid
概要
説明
Synthesis Analysis
The synthesis of similar compounds like “5-(4-methoxyphenyl)isoxazole-3-carboxylic acid” is not well developed. Protodeboronation of alkyl boronic esters is one approach that has been reported .Molecular Structure Analysis
The molecular structure of “5-(4-methoxyphenyl)isoxazole-3-carboxylic acid” has a molecular formula of C11H9NO4 and an average mass of 219.193 Da .科学的研究の応用
Biochemical Applications
- Isolated Compounds from Pineapple Fruits: Research has isolated sulfur-containing compounds and 1H-pyrrole-2-carboxylic acid derivatives from pineapple fruits, including compounds structurally related to 5-(4-Methoxyphenyl)-5-oxopentanoic acid. These compounds demonstrated inhibitory activities against tyrosinase, suggesting potential applications in anti-browning effects and skin whitening agents in cosmetics (Zheng et al., 2010).
Synthesis and Chemical Properties
Synthesis of Constituent Amino Acids in AM-Toxins
The synthesis of L-forms of amino acids, including compounds structurally similar to 5-(4-Methoxyphenyl)-5-oxopentanoic acid, is explored. These amino acids are constituents in AM-toxins, highlighting their importance in biochemical research (Shimohigashi et al., 1976).
Preparation of Isotopomers for Biological Studies
A method to prepare isotopomers of 5-amino-4-oxopentanoic acid, a compound closely related to 5-(4-Methoxyphenyl)-5-oxopentanoic acid, is described. This preparation is significant for studying biologically active porphyrins, which are crucial in photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Pharmacological and Cosmetic Applications
Development of New Pharmaceuticals
Research on derivatives of 5-(4-Methoxyphenyl)-5-oxopentanoic acid focuses on developing new, low-toxic, and highly-efficient medicines. These compounds show promising antimicrobial activity, indicating their potential in pharmaceutical applications (Samelyuk & Kaplaushenko, 2013).
Natural Product Isolation and Biosynthesis
The isolation of compounds structurally related to 5-(4-Methoxyphenyl)-5-oxopentanoic acid from Athyrium yokoscense roots indicates their natural occurrence. Understanding their biosynthetic pathways can contribute to natural product chemistry and pharmaceutical research (Hiraga et al., 1998).
Corrosion Inhibition in Industrial Applications
Compounds structurally similar to 5-(4-Methoxyphenyl)-5-oxopentanoic acid, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their efficacy in inhibiting corrosion in metal structures, indicating their industrial applications (Bentiss et al., 2009).
特性
IUPAC Name |
5-(4-methoxyphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-16-10-7-5-9(6-8-10)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMMMFTXGWKQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295811 | |
| Record name | 5-(4-Methoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-5-oxopentanoic acid | |
CAS RN |
4609-10-3 | |
| Record name | 4609-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Methoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-METHOXY-PHENYL)-5-OXO-PENTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


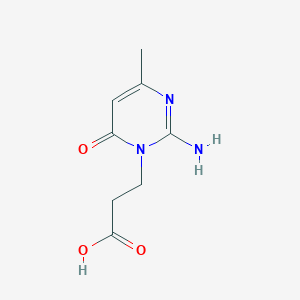
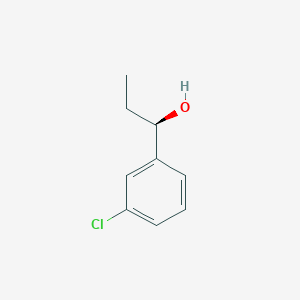
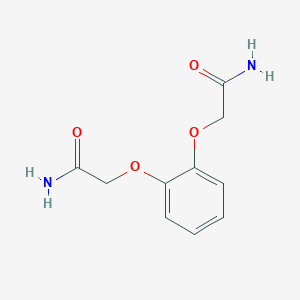
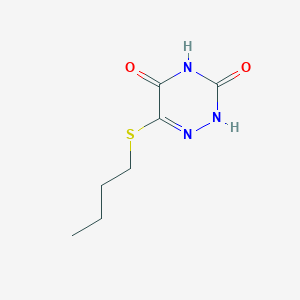
![2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B181900.png)
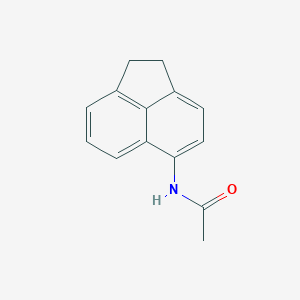
![4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B181904.png)
![N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide](/img/structure/B181907.png)
